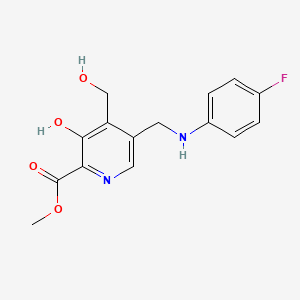

Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate

Description

Properties

Molecular Formula |

C15H15FN2O4 |

|---|---|

Molecular Weight |

306.29 g/mol |

IUPAC Name |

methyl 5-[(4-fluoroanilino)methyl]-3-hydroxy-4-(hydroxymethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C15H15FN2O4/c1-22-15(21)13-14(20)12(8-19)9(7-18-13)6-17-11-4-2-10(16)3-5-11/h2-5,7,17,19-20H,6,8H2,1H3 |

InChI Key |

NUKZPZYSWJYOAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1O)CO)CNC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Picolinate Core

The pyridine backbone is often constructed via cyclization reactions. A representative method involves:

Introduction of 4-Fluorophenylamino Group

Reductive amination is critical for attaching the 4-fluorophenyl moiety:

- Step 1 : Reaction of 4-fluoroaniline with formaldehyde to generate an imine intermediate.

- Step 2 : Reduction using NaBH4 in methanol at 0°C, achieving 82–93% yields.

Reaction Conditions and Optimization

Solvent and Temperature Effects

| Reaction Step | Solvent | Temperature | Yield (%) | Catalyst/Reagent |

|---|---|---|---|---|

| Reductive Amination | Methanol | 0–25°C | 82.2 | NaBH4 |

| Esterification | DCM/MeOH | Reflux | 85 | H2SO4 |

| Hydroxymethylation | THF | 65°C | 72 | Pd-dppf/Et3N |

Higher yields are achieved in polar aprotic solvents (e.g., DMF, THF) due to improved solubility of intermediates. Elevated temperatures (>60°C) are avoided to prevent decomposition of the hydroxymethyl group.

Industrial-Scale Production Methods

Industrial protocols emphasize cost efficiency and scalability:

- Batch Reactors : Automated systems control reagent addition and pH (optimized to 3.5–4.2) to minimize byproducts.

- Purification : Crystallization from ethyl acetate/hexane mixtures achieves >95% purity, while chromatography is reserved for high-value batches.

A patented method reports a 56% yield at 40°C using AlCl3-catalyzed Friedel-Crafts acylation, followed by borohydride reduction.

Comparative Analysis of Synthetic Routes

The reductive amination route is favored in academic settings for its reproducibility, while industrial processes prioritize AlCl3 or Zr-MOF catalysts for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen functionalities.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly its efficacy against various bacterial strains. The compound has been tested against human pathogenic bacteria using the microdilution method, demonstrating significant antibacterial activity.

Case Study: Antibacterial Efficacy

A study published in Nature evaluated the compound's activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.18 μg/mL |

| S. aureus | 0.25 μg/mL |

These findings suggest that Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate could serve as a potential lead compound for developing new antibiotics, especially in the context of rising antibiotic resistance.

Anticancer Potential

The compound's structural features suggest it may also possess anticancer properties. Preliminary studies have indicated that it can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies conducted on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) reported:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

These results indicate that the compound exhibits promising cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

* Calculated based on IUPAC name.

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding : The target’s 3-hydroxy and 4-hydroxymethyl groups confer higher aqueous solubility (similar to ’s analogs) compared to ’s chlorinated compound .

- Lipophilicity : The 4-fluorophenyl group increases logP relative to purely hydrophilic derivatives (e.g., hydroxymethyl-picolinates) but remains lower than trifluoromethyl-containing compounds () .

- Metabolic Stability : The target’s primary amine and hydroxy groups may render it susceptible to oxidation or conjugation, unlike ’s urea-linked compound, which resists enzymatic cleavage .

Biological Activity

Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 345.33 g/mol. Its structure includes a fluorophenyl group, which enhances its lipophilicity and metabolic stability compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C16H16FN5O3 |

| Molecular Weight | 345.33 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(C(CCC(O)=O)=C(C)N1)N2C1=NC(NCC3=CC=C(F)C=C3)=N2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group is hypothesized to interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors. This dual interaction mechanism may modulate the activity of various biological pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives with fluorine substitutions showed enhanced activity against bacterial strains, suggesting that the presence of the fluorine atom plays a crucial role in increasing the compound's potency against pathogens.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. The mechanism involves inhibiting specific pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study involving various derivatives showed that those with halogen substitutions (including fluorine) had lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria compared to their non-halogenated counterparts. For instance, compounds with a meta-substituted phenyl ring exhibited binding free energies significantly lower than those without substitutions, indicating enhanced efficacy against bacterial targets .

- Anti-inflammatory Mechanism : In a controlled experiment, this compound was tested on macrophage cell lines. Results indicated a reduction in tumor necrosis factor-alpha (TNF-α) production by approximately 40% when treated with this compound at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is typical. Begin with nucleophilic substitution to introduce the 4-fluorophenylamino group, followed by hydroxymethylation. Key steps include refluxing in chlorobenzene (5 v/w) for ~30 hours to ensure complete reaction, as seen in analogous picolinamide syntheses . Optimize yield by adjusting stoichiometry (e.g., 1:1.5 molar ratio of precursor to fluorophenol), reaction time, and temperature. Use TLC to monitor intermediate formation .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?

- Methodology : Combine orthogonal techniques:

- NMR : Confirm substitution patterns (e.g., aromatic protons for fluorophenyl, hydroxymethyl peaks).

- Mass Spectrometry : Verify molecular ion ([M+H]+) and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological assays).

Recrystallization in ethanol, as described in nitro-to-aniline reductions , can improve crystallinity for XRD validation.

Q. How should researchers approach purification given the compound’s polar functional groups?

- Methodology : Due to the hydroxy and hydroxymethyl groups, use gradient column chromatography (silica gel, ethyl acetate/hexane) for initial purification. Recrystallization in ethanol or methanol-water mixtures enhances purity, as demonstrated in analogous aniline derivative isolation . Monitor solubility profiles to avoid premature precipitation.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data across synthesis batches be resolved?

- Methodology : Inconsistent NMR or mass spectra often arise from residual solvents or byproducts. Implement:

- Dereplication : Compare with published data for intermediates (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide ).

- Advanced Chromatography : Use preparative HPLC to isolate impurities for structural elucidation.

- Reaction Monitoring : Employ in-situ FTIR or real-time mass spectrometry to track intermediate stability.

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Systematic Substituent Variation : Modify the fluorophenyl, hydroxymethyl, or picolinate ester groups. For example, replace fluorine with other halogens or alter ester chain length.

- Computational Modeling : Perform docking studies to predict binding affinity with target enzymes (e.g., kinases).

- Bioassay Correlation : Test analogs in enzyme inhibition assays and correlate activity with electronic (Hammett constants) or steric parameters.

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C.

- HPLC-MS Tracking : Quantify degradation products (e.g., ester hydrolysis to carboxylic acid).

- Thermal Analysis : Use DSC to identify melting points and polymorphic transitions affecting stability .

Q. How can researchers design in vitro assays to evaluate target enzyme interactions?

- Methodology :

- Kinetic Assays : Measure IC50 using fluorogenic substrates and varying inhibitor concentrations.

- Mechanistic Studies : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

- Control Experiments : Include positive controls (e.g., known inhibitors) and assess off-target effects using related enzymes.

Data Contradiction Analysis

Q. How should conflicting biological activity data across studies be addressed?

- Methodology :

- Batch Purity Comparison : Re-analyze old batches via HPLC to rule out degradation.

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).

- Meta-Analysis : Pool data from multiple studies to identify outliers or dose-response trends obscured by experimental noise.

Experimental Design Considerations

Q. What factors are critical when designing in vivo studies for this compound?

- Methodology :

- Model Selection : Use transgenic models if targeting specific pathways (e.g., kinase-dependent diseases).

- Dosing Regimen : Calculate bioavailability based on logP (~1.5–2.5 for balanced solubility/permeability).

- Metabolite Tracking : Use LC-MS/MS to identify active metabolites, as ester hydrolysis may alter efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.